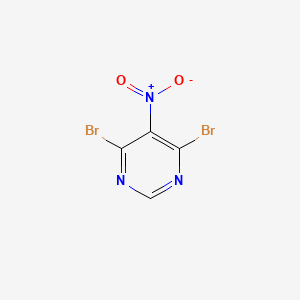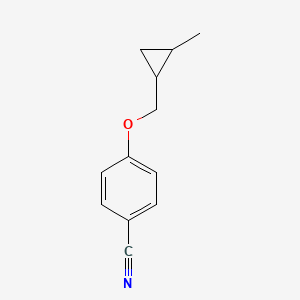
4-((2-Methylcyclopropyl)methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Methylcyclopropyl)methoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to a methoxy group, which is further connected to a 2-methylcyclopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylcyclopropyl)methoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with 2-methylcyclopropylmethanol under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve a one-pot synthesis method. This method includes the oximating of 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent, followed by dehydration to obtain the final product . This process is advantageous due to its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylcyclopropyl)methoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
4-((2-Methylcyclopropyl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-((2-Methylcyclopropyl)methoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Shares the benzonitrile and methoxy groups but lacks the 2-methylcyclopropyl group.
Benzonitrile: Contains only the benzonitrile group without additional substituents.
4-Cyanoanisole: Similar structure but with different substituents on the benzene ring.
Uniqueness
4-((2-Methylcyclopropyl)methoxy)benzonitrile is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-[(2-methylcyclopropyl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-6-11(9)8-14-12-4-2-10(7-13)3-5-12/h2-5,9,11H,6,8H2,1H3 |
InChI Key |
LZVGFVKUGZMUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)

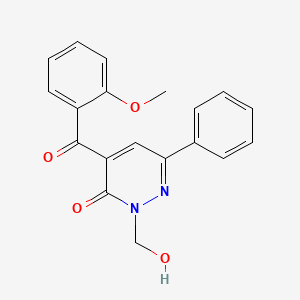
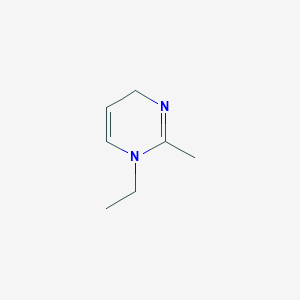

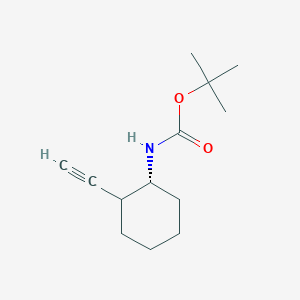
![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)

![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
